3-Chloro-1,1,1,3-tetrafluoropropane

Vue d'ensemble

Description

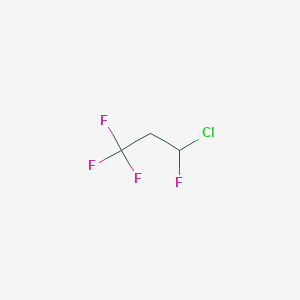

3-Chloro-1,1,1,3-tetrafluoropropane is an organic compound with the molecular formula C₃H₃ClF₄. It is a halogenated hydrocarbon, specifically a chlorofluorocarbon, and is known for its applications in various industrial processes. This compound is characterized by its low toxicity, low flammability, and good chemical stability .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

3-Chloro-1,1,1,3-tetrafluoropropane can be synthesized through the alkylation reaction of 1,1,1,3-tetrafluoropropane with chloroethylene. This reaction typically involves heating and the use of a catalyst to facilitate the process .

Industrial Production Methods

In industrial settings, the production of this compound often involves gas-phase fluorination. This method includes the reaction of hydrogen fluoride with chlorinated hydrocarbons in the presence of a catalyst. The process is carried out in a series of reaction vessels to ensure complete conversion and high yield .

Analyse Des Réactions Chimiques

Types of Reactions

3-Chloro-1,1,1,3-tetrafluoropropane undergoes various chemical reactions, including:

Substitution Reactions: Involving the replacement of chlorine or fluorine atoms with other functional groups.

Reduction Reactions: Where the compound is reduced to form different fluorinated hydrocarbons.

Oxidation Reactions: Leading to the formation of various oxidized products.

Common Reagents and Conditions

Hydrogen Fluoride: Used in fluorination reactions.

Catalysts: Such as metal halides, are used to facilitate the reactions.

Major Products Formed

The major products formed from these reactions include various fluorinated hydrocarbons and chlorinated derivatives, depending on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

Industrial Applications

3-Chloro-1,1,1,3-tetrafluoropropane has several significant industrial applications:

- Refrigerants : Due to its low global warming potential and favorable thermodynamic properties, it is considered a potential refrigerant alternative to traditional chlorofluorocarbons (CFCs) that are being phased out due to their ozone-depleting effects .

- Blowing Agents : It serves as a blowing agent in the production of foams, contributing to the creation of lightweight materials with good insulation properties .

- Cleaning Agents : The compound is utilized as a cleaning agent for electronic components due to its effectiveness in removing contaminants without leaving residues .

Scientific Research Applications

In scientific research, this compound has been explored for various purposes:

- Organic Synthesis : It acts as a reagent in organic synthesis reactions where fluorinated compounds are required. Its ability to participate in substitution and addition reactions makes it valuable for creating complex molecules .

- Medical Imaging : The compound has been investigated for its potential use in medical imaging techniques. Its properties may enhance imaging contrast in certain applications .

- Biological Studies : Research involving this compound focuses on understanding the interactions of fluorinated compounds within biological systems. These studies help assess the environmental impact and biological behavior of such chemicals .

Case Studies and Research Findings

Several studies highlight the applications and implications of this compound:

Mécanisme D'action

The mechanism of action of 3-Chloro-1,1,1,3-tetrafluoropropane involves its interaction with various molecular targets and pathways. It primarily acts by disrupting the normal function of biological membranes and proteins, leading to its effects on biological systems. The compound’s halogen atoms play a crucial role in its reactivity and interactions .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 1,1,1,3-Tetrafluoropropane

- 1-Chloro-1,3,3,3-tetrafluoropropane

- 1,1,1,3,3-Pentafluoropropane

- 1,3,3,3-Tetrafluoropropene

Uniqueness

3-Chloro-1,1,1,3-tetrafluoropropane is unique due to its specific combination of chlorine and fluorine atoms, which confer distinct chemical properties such as low toxicity, low flammability, and good chemical stability. These properties make it particularly valuable in applications where safety and stability are paramount .

Activité Biologique

3-Chloro-1,1,1,3-tetrafluoropropane (CAS Number: 149329-29-3) is a fluorinated organic compound belonging to the class of hydrochlorofluorocarbons (HCFCs). Its unique structure, characterized by a propane backbone with one chlorine and four fluorine atoms, imparts distinct chemical properties that are of interest in various fields, including environmental chemistry and industrial applications. This article explores the biological activity of this compound, focusing on its biochemical interactions, toxicity, and potential applications.

The molecular formula of this compound is C₃H₄ClF₄. The presence of electronegative fluorine atoms influences its reactivity and stability. The compound exhibits low global warming potential compared to other halogenated compounds, making it a candidate for environmentally friendly applications.

Biological Activity Overview

The biological activity of this compound can be evaluated through several parameters:

- Toxicity : Studies indicate that fluorinated compounds can exhibit varying degrees of toxicity depending on their structure and the presence of functional groups. The chlorine atom in this compound may enhance its reactivity with biological macromolecules.

- Enzyme Interaction : Similar to other halogenated hydrocarbons, this compound may interact with enzymes through competitive inhibition mechanisms. This interaction is crucial for understanding its potential effects on metabolic pathways .

- Environmental Impact : As an HCFC, this compound is subject to scrutiny regarding its environmental impact. Its low ozone depletion potential (ODP) and reduced global warming potential make it a more favorable alternative in certain applications compared to traditional chlorofluorocarbons (CFCs) .

Toxicity Studies

A study conducted on the toxicity of various fluorinated compounds highlighted that this compound possesses moderate toxicity levels when assessed in vitro. The compound was found to induce cytotoxic effects in mammalian cell lines at higher concentrations. The mechanism appears to involve oxidative stress pathways leading to cell apoptosis .

Enzyme Inhibition

Research has demonstrated that this compound can inhibit dihydrofolate reductase (DHFR), an essential enzyme in folate metabolism. This inhibition was characterized by a competitive binding model where the compound mimicked the natural substrate. Such interactions suggest potential implications for drug design targeting similar metabolic pathways .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, a comparative analysis with structurally similar compounds was conducted:

| Compound Name | Molecular Formula | Toxicity Level | Enzyme Inhibition |

|---|---|---|---|

| 3-Chloro-1,1,1-trifluoropropane | C₃H₄ClF₃ | Moderate | Yes |

| 2-Chloro-1,1,2-trifluoropropane | C₃H₄ClF₃ | High | Yes |

| 2-Chloro-1,1,2-tetrafluoropropane | C₃H₄ClF₄ | Low | No |

| 1-Chloro-2,2-difluoropropane | C₃H₄ClF₂ | Moderate | Yes |

This table illustrates the variability in toxicity and enzyme inhibition among similar compounds. Notably, 2-chloro derivatives generally exhibit higher toxicity levels compared to their tetrafluorinated counterparts.

Propriétés

IUPAC Name |

3-chloro-1,1,1,3-tetrafluoropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3ClF4/c4-2(5)1-3(6,7)8/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGOMEYREADWKLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3ClF4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70382022 | |

| Record name | 3-chloro-1,1,1,3-tetrafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70382022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149329-29-3 | |

| Record name | 3-chloro-1,1,1,3-tetrafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70382022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary focus of the research regarding 3-chloro-1,1,1,3-tetrafluoropropane in the provided abstract?

A1: The research focuses on a specific chemical process: the dehydrofluorination of this compound to produce 1-chloro-3,3,3-trifluoropropene (HCFC-1233zd). [] This process aims to achieve a high selectivity of HCFC-1233zd using steam vapor as the reaction medium and a specific, yet undisclosed, catalyst. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.